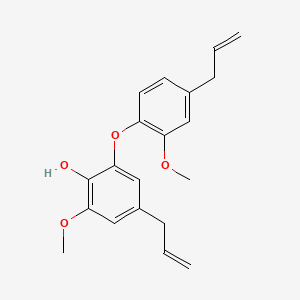

Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-

Übersicht

Beschreibung

Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- is a complex organic compound characterized by its unique structure, which includes methoxy and propenyl groups attached to a phenol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- typically involves multiple steps, starting from simpler phenolic compounds. One common method involves the alkylation of a phenol derivative with propenyl groups under controlled conditions. This process may require the use of catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the propenyl groups to saturated alkyl groups.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkylated phenols.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antimicrobial Properties

Research has indicated that phenolic compounds, including derivatives like phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-, possess notable antimicrobial activity. These compounds can inhibit the growth of various pathogens, including bacteria and fungi. A study demonstrated that phenolic derivatives exhibit strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

1.2 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit inflammatory mediators and pathways, suggesting its potential use in treating inflammatory diseases. For instance, its ability to modulate the expression of pro-inflammatory cytokines has been documented in several studies .

1.3 Antioxidant Activity

Phenolic compounds are known for their antioxidant capabilities, which help neutralize free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and may contribute to the compound's protective effects against chronic diseases .

Industrial Applications

2.1 Chemical Synthesis

Phenol derivatives are widely utilized as intermediates in the synthesis of various chemicals, including fragrances, flavoring agents, and pharmaceuticals. The unique structure of phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- allows for modifications that enhance its utility in synthetic pathways .

2.2 Polymer Production

This compound can serve as a precursor for producing polymers and resins. Its reactive functional groups enable it to participate in polymerization reactions, leading to materials with desirable mechanical and thermal properties .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antibacterial Activity Study | Demonstrated effectiveness against Staphylococcus aureus and E. coli | Potential use in antimicrobial formulations |

| Anti-inflammatory Mechanism Investigation | Inhibition of pro-inflammatory cytokines | Possible treatment for inflammatory diseases |

| Synthesis of Novel Polymers | Utilized as a monomer in polymerization reactions | Development of new materials with enhanced properties |

Wirkmechanismus

The mechanism by which Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- exerts its effects involves interactions with various molecular targets. For example, its antioxidant properties may be due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The specific pathways involved can vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenol, 2-methoxy-5-(1-propenyl)-: This compound has a similar structure but differs in the position of the propenyl group.

Phenol, 2-methoxy-6-(2-methyl-2-propenyl)-: Another similar compound with a methyl group attached to the propenyl side chain.

Uniqueness

Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- is unique due to its specific arrangement of methoxy and propenyl groups, which can influence its reactivity and potential applications. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-, also known as Eugenol or o-Allylguaiacol , is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H22O4

- Molecular Weight : 342.39 g/mol

- CAS Number : 75225

The compound features a complex structure that includes multiple methoxy groups and propenyl substituents, which contribute to its reactivity and biological effects.

Antioxidant Properties

Eugenol exhibits notable antioxidant activity, which is crucial in protecting cells from oxidative stress. Research has demonstrated that it can scavenge free radicals and inhibit lipid peroxidation, thereby preventing cellular damage. A study indicated that Eugenol significantly reduced oxidative stress markers in various cell lines, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

Antimicrobial Effects

Eugenol has been shown to possess antimicrobial properties against a range of pathogens. It is effective against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism of action involves disrupting microbial cell membranes and inhibiting enzyme activity .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies revealed that Eugenol could downregulate the expression of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory conditions .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective role of Eugenol against 6-hydroxydopamine-induced neurotoxicity in mice. Results showed that Eugenol prevented dopamine depletion and lipid peroxidation, highlighting its potential for treating neurodegenerative diseases like Parkinson's .

- Anticancer Activity : Research on the antiproliferative effects of Eugenol on cancer cell lines has shown promising results. In MCF-7 breast cancer cells, Eugenol exhibited significant cytotoxicity with an IC50 value of approximately 33 µM. The compound was found to induce apoptosis and inhibit tubulin polymerization, which are critical mechanisms for cancer therapy .

Pharmacokinetics

Eugenol is rapidly absorbed following administration, with studies indicating that about 95% of the administered dose is recovered in urine within 24 hours, primarily as phenolic conjugates. This rapid metabolism suggests a high bioavailability, making it a suitable candidate for therapeutic applications .

Safety and Toxicology

While Eugenol has many beneficial properties, safety assessments indicate moderate toxicity at high doses. The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) classified it under Schedule 6 due to its potential for causing harm if misused . Long-term exposure studies are necessary to fully understand its safety profile.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-methoxy-6-(2-methoxy-4-prop-2-enylphenoxy)-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-7-14-9-10-16(17(11-14)22-3)24-19-13-15(8-6-2)12-18(23-4)20(19)21/h5-6,9-13,21H,1-2,7-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJFUBOOWFHEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC2=CC(=CC(=C2O)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226192 | |

| Record name | Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75225-33-1 | |

| Record name | Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075225331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.